molecular formula C21H17ClN6O B6579135 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1171595-88-2

3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B6579135
CAS No.: 1171595-88-2
M. Wt: 404.9 g/mol
InChI Key: SBBQIXSZQRQPKG-UHFFFAOYSA-N
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Description

3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a synthetic compound notable for its multifunctional applications in various fields, including medicinal chemistry, molecular biology, and industrial applications

Biochemical Analysis

Biochemical Properties

3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in the compound is known to interact with cytochrome P450 enzymes, potentially inhibiting their activity . Additionally, the pyrimidine moiety may interact with nucleic acids, affecting processes such as DNA replication and transcription . The benzamide group can form hydrogen bonds with various proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in apoptosis, thereby influencing cell survival . The compound also impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves a multi-step process that includes the formation of intermediate compounds. One common approach starts with the preparation of 4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}aniline, followed by its reaction with 3-chlorobenzoyl chloride. The overall reaction conditions may include:

  • Solvents like dichloromethane or dimethylformamide

  • Base catalysts such as triethylamine or pyridine

  • Controlled temperatures ranging from room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may utilize batch or continuous flow processes to optimize yield and purity. Key factors in industrial methods include:

  • Use of automated synthesis reactors

  • Precise control of reaction parameters (temperature, pressure, and time)

  • Implementation of purification techniques such as recrystallization or column chromatography

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can occur using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, often with halogenating agents or nucleophiles.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

  • Oxidation: Aqueous potassium permanganate in acidic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

  • Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution; chlorine gas for electrophilic substitution.

Major Products Formed

Major products formed from these reactions can include various derivatives where functional groups on the benzamide, imidazole, or pyrimidine moieties are modified.

Scientific Research Applications

3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has broad scientific research applications:

  • Chemistry: Utilized as an intermediate in the synthesis of complex molecules.

  • Biology: Studied for its potential interactions with cellular proteins and enzymes.

  • Medicine: Explored for its potential as a pharmacologically active compound, particularly in oncology and antimicrobial research.

  • Industry: Used in the development of novel materials and as a chemical probe in industrial processes.

Comparison with Similar Compounds

Compared to similar compounds, 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide stands out due to its unique combination of structural features and versatile reactivity. Similar compounds may include:

  • 4-(1H-imidazol-1-yl)aniline: : Lacks the pyrimidine ring, making it less versatile in certain applications.

  • 3-chlorobenzamide: : Simpler structure, lacking the imidazole and pyrimidine moieties, thus less multifunctional.

The specific properties and applications of this compound make it a compound of significant interest in various research and industrial fields.

Properties

IUPAC Name

3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O/c1-14-24-19(12-20(25-14)28-10-9-23-13-28)26-17-5-7-18(8-6-17)27-21(29)15-3-2-4-16(22)11-15/h2-13H,1H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQIXSZQRQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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